

Application Note: Comprehensive Characterization of 4-Bromo-1,3-dimethyl-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-1,3-dimethyl-1H-indazole

CAS No.: 1159511-76-8

Cat. No.: B1519942

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Introduction and Scientific Context

4-Bromo-1,3-dimethyl-1H-indazole is a substituted heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules, exhibiting properties such as anti-tumor, anti-inflammatory, and anti-HIV activities[1]. The precise substitution pattern, including the presence of a bromine atom at the 4-position and methyl groups at the 1 and 3 positions, imparts specific physicochemical properties that can influence molecular interactions and metabolic stability.

Therefore, unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for its use in any research or development pipeline. A failure to rigorously characterize this molecule could lead to erroneous structure-activity relationship (SAR) conclusions, irreproducible biological data, and compromised safety profiles.

This application note provides a multi-faceted analytical workflow designed to deliver a comprehensive and validated characterization of **4-Bromo-1,3-dimethyl-1H-indazole**. The

protocols herein are grounded in fundamental principles and are designed to be self-validating, ensuring the highest degree of scientific integrity. We will proceed by elucidating the molecule's structure through spectroscopic methods and subsequently confirming its purity and elemental composition.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential for designing appropriate analytical methodologies, such as selecting solvents for spectroscopy or developing chromatographic separation conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrN ₂	Calculated
Molecular Weight	225.09 g/mol	Calculated[2]
Appearance	Expected to be an off-white to pale yellow solid	Inferred from related compounds[3]
Canonical SMILES	<chem>CN1C2=C(C(=C(C=C2)Br)C=N1)C</chem>	
Calculated XLogP3	-2.6	Inferred from similar structures[2]

Structural Elucidation: A Spectroscopic Triad

The primary objective is to confirm the molecular structure, including the connectivity of atoms and the specific positions of the substituents on the indazole ring. We employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm substituent placement.[4]

- Solvent: Deuterated chloroform (CDCl_3) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. If solubility is an issue, DMSO-d_6 is a suitable alternative.
- Internal Standard: Tetramethylsilane (TMS) is used to provide a zero-point reference (0.00 ppm) for the chemical shift scale, ensuring reproducibility across instruments.

The expected chemical shifts are predicted based on the known electronic effects of the substituents on the indazole ring. The electron-withdrawing bromine atom will deshield nearby protons and carbons, while the methyl groups will be in characteristic aliphatic regions.

Table 1: Predicted ^1H NMR (400 MHz, CDCl_3) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.4 - 7.6	d	1H	H-7	Doublet due to coupling with H-6. Deshielded by proximity to the pyrazole ring.
~ 7.2 - 7.3	t	1H	H-6	Triplet due to coupling with H-5 and H-7.
~ 7.0 - 7.1	d	1H	H-5	Doublet due to coupling with H-6.
~ 3.9 - 4.1	s	3H	N ¹ -CH ₃	Singlet, downfield due to attachment to nitrogen.
~ 2.6 - 2.8	s	3H	C ³ -CH ₃	Singlet, typical region for a methyl group on an aromatic ring. [5]

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 145	C-3	Attached to nitrogen and part of the pyrazole ring.
~ 140	C-7a	Bridgehead carbon.
~ 128	C-6	Aromatic CH.
~ 125	C-3a	Bridgehead carbon.
~ 122	C-5	Aromatic CH.
~ 115	C-7	Aromatic CH.
~ 105	C-4	Carbon bearing the bromine atom; shielded by the halogen.
~ 35	N ¹ -CH ₃	Methyl group attached to nitrogen.
~ 12	C ³ -CH ₃	Methyl group on the pyrazole ring. ^[5]

- Sample Preparation: Accurately weigh 5-10 mg of **4-Bromo-1,3-dimethyl-1H-indazole** and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher field instrument.
 - Use a 90° pulse angle and a relaxation delay of at least 2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and identify the chemical shifts and multiplicities.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For this molecule, the presence of bromine is a key diagnostic feature.

- Ionization Technique: Electron Ionization (EI) is often used for relatively small, stable molecules and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for High-Resolution Mass Spectrometry (HRMS) to confirm the elemental formula.
- Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a definitive diagnostic tool.^{[6][7]}

Table 3: Predicted Key Ions in Mass Spectrum (EI)

m/z Value	Ion	Rationale
224 / 226	$[M]^+$	Molecular ion peak. The 1:1 intensity doublet confirms the presence of one bromine atom.
209 / 211	$[M - CH_3]^+$	Loss of a methyl group, a common fragmentation pathway.
145	$[M - Br]^+$	Loss of the bromine radical.
130	$[M - Br - CH_3]^+$	Subsequent loss of a methyl group after bromine loss.

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 50-300).
- Data Analysis:
 - Identify the molecular ion peak $[M]^+$.
 - Verify the characteristic 1:1 isotopic pattern for the M and M+2 peaks, confirming the presence of bromine.
 - Analyze the major fragment ions to corroborate the proposed structure. For HRMS, compare the measured exact mass to the calculated mass for $C_9H_9BrN_2$ to confirm the

elemental formula.

Caption: Workflow for Mass Spectrometry analysis.

Purity Assessment and Quantification

Once the structure is confirmed, it is crucial to determine the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose. [8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

- **Stationary Phase:** A C18 column is a versatile and robust choice for separating moderately nonpolar compounds like substituted indazoles. [8][9]
- **Mobile Phase:** A mixture of acetonitrile (organic modifier) and water is used. A small amount of acid (e.g., formic acid) is often added to sharpen peaks by ensuring consistent ionization of any basic sites on the molecule or residual silanols on the column.
- **Detection:** The aromatic indazole ring contains a chromophore that strongly absorbs UV light. A detection wavelength around 254 nm is a good starting point, but a photodiode array (PDA) detector should be used to determine the optimal wavelength of maximum absorbance.
- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Filter and degas both phases before use.

- **Sample Preparation:** Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.
- **Chromatographic Conditions:** The following provides a robust starting point for method development.

Table 4: Recommended HPLC Conditions

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% FA in H ₂ O; B: 0.1% FA in ACN
Gradient	30% B to 95% B over 15 min; hold at 95% B for 3 min
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detector	PDA/UV at 254 nm

- **Data Analysis:**
 - Integrate all peaks in the chromatogram.
 - Calculate the area percent of the main peak corresponding to **4-Bromo-1,3-dimethyl-1H-indazole**.
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Caption: Workflow for HPLC purity determination.

Elemental Composition Confirmation

To provide ultimate validation of the molecular formula, elemental analysis is performed. This technique determines the mass percentages of carbon, hydrogen, and nitrogen.

Combustion Analysis

This method involves the complete combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of C, H, and N in the original sample.^[10] The bromine content can be determined by methods like oxygen-flask combustion followed by titration.^[11]

The experimental results should fall within $\pm 0.4\%$ of the theoretical values to be considered a match.

Table 5: Elemental Composition for C₉H₉BrN₂

Element	Theoretical Mass %
Carbon (C)	48.02%
Hydrogen (H)	4.03%
Nitrogen (N)	12.45%
Bromine (Br)	35.50%

Functional Group Identification via FTIR Spectroscopy

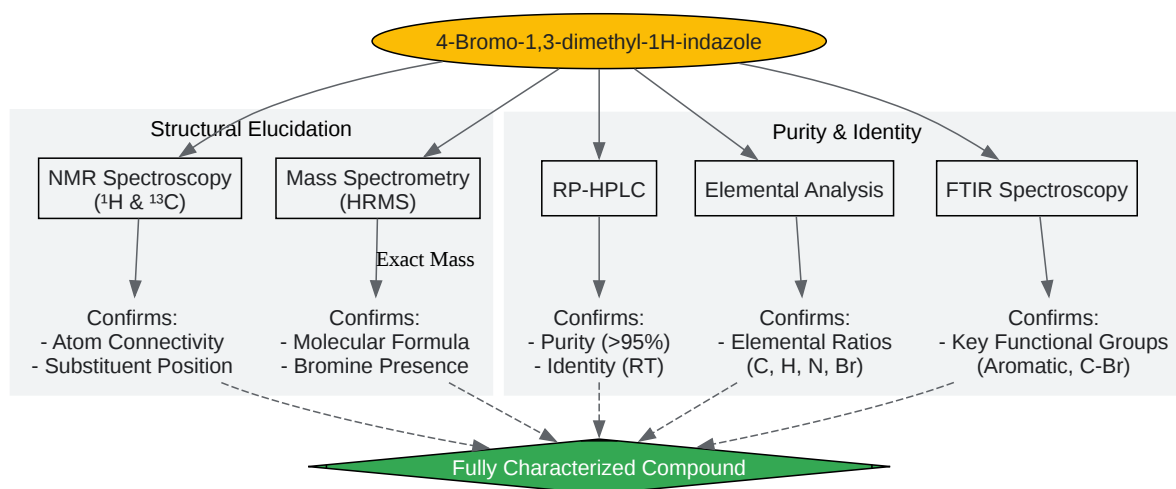
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 6: Predicted FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	Aliphatic (Methyl) C-H
1620 - 1580	C=N / C=C Stretch	Indazole Ring System[12]
1520 - 1450	C=C Stretch	Aromatic Ring
700 - 500	C-Br Stretch	Carbon-Bromine Bond

Integrated Characterization Strategy

No single technique is sufficient for full characterization. The power of this workflow lies in the integration of orthogonal data. The final confirmation is achieved when all analytical data converge to support the same conclusion.



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Caption: Integrated workflow for comprehensive compound characterization.

Conclusion

By systematically applying the orthogonal analytical techniques of NMR, MS, HPLC, FTIR, and Elemental Analysis, a complete and unambiguous characterization of **4-Bromo-1,3-dimethyl-1H-indazole** can be achieved. This rigorous approach ensures the identity, structure, and purity of the material, providing the necessary confidence for its use in subsequent research and development activities. Adherence to these protocols establishes a foundation of data integrity critical for the advancement of scientific discovery.

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